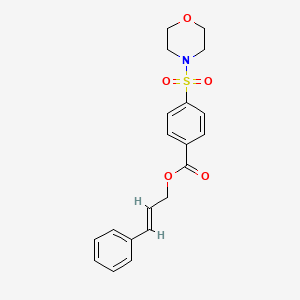

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate

Description

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 4-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-20(26-14-4-7-17-5-2-1-3-6-17)18-8-10-19(11-9-18)27(23,24)21-12-15-25-16-13-21/h1-11H,12-16H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWWSACMOXIITD-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the phenylpropene moiety, which can be synthesized through a Wittig reaction involving benzaldehyde and a suitable phosphonium ylide. The resulting product is then subjected to esterification with 4-(morpholin-4-ylsulfonyl)benzoic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

Oxidation: Epoxides and diols.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The phenylpropene moiety may interact with cellular receptors or enzymes, modulating their activity. The morpholinylsulfonylbenzoate group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analog: N-Substituted Urea Derivatives

describes N-(4-methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea and related urea derivatives. These compounds share the (E)-3-phenylpropenyl group but differ in their core structure (urea vs. benzoate ester). Key comparisons include:

- Physical Properties : Urea derivatives are typically white solids or oils with melting points ranging from 120–122°C (e.g., compound 21 in ). The benzoate ester core in the target compound may confer lower melting points due to reduced hydrogen bonding compared to urea.

- Spectroscopic Data : The (E)-propenyl group in both compound classes shows characteristic $ ^1H $-NMR signals for vinyl protons (~6.5–7.0 ppm) and $ ^{13}C $-NMR signals for sp$ ^2 $-carbons (~120–140 ppm) .

- Elemental Analysis: Urea derivatives show minor deviations between theoretical and experimental C/H/N percentages (e.g., 80.46% vs. 81.05% for C in compound 21). Similar deviations may occur in the target compound due to hygroscopicity or synthesis impurities .

2.2. Functional Group Comparison: Sulfonyl vs. Amidomethyl

highlights biotinyl-methyl 4-(amidomethyl)benzoate , a benzoate ester with an amidomethyl substituent. Key differences include:

- Bioactivity: The amidomethyl derivative acts as a competitive inhibitor of human biotinidase (80% inhibition at 1 mM), while the morpholino sulfonyl group in the target compound may target different enzymes (e.g., kinases or proteases) due to its sulfonamide moiety .

2.3. Substituent Impact: Morpholine vs. Piperazine

references 4-[bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate, which shares the (E)-propenyl group but incorporates a piperazine ring. Differences include:

- Conformational Flexibility : The morpholine ring (in the target compound) is less basic than piperazine, reducing pH-dependent ionization. This may improve membrane permeability in biological systems .

- Crystallography : Piperazine derivatives often exhibit distinct puckering parameters (see ), whereas the morpholine sulfonyl group may impose planar constraints on the benzoate core .

Data Tables

Table 1: Physical and Spectroscopic Comparison

Research Findings and Implications

- Synthesis: The target compound’s synthesis likely involves esterification of 4-(morpholinosulfonyl)benzoic acid with (E)-3-phenylpropenol, analogous to methods in and .

- Enzyme Inhibition: The morpholino sulfonyl group may enhance binding to enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases), differing from the amidomethyl group’s biotinidase specificity .

Biological Activity

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features, which include a phenylpropene backbone and a morpholine sulfonamide group. This combination potentially enhances its biological activity and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound's structure is characterized by:

- Phenylpropene Backbone : This moiety is known for its reactivity and interaction with biological targets.

- Morpholine Sulfonamide Group : This group enhances solubility and may facilitate interactions with various biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. Its potential mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Cellular Interaction : It interacts with cellular receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in activated macrophages. The results indicated a concentration-dependent effect, with IC50 values suggesting potent anti-inflammatory properties.

| Concentration (μM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Study 2: Anticancer Activity

A study assessing the cytotoxic effects on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 of approximately 30 μM.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 30 |

| HeLa | >100 |

| A549 | 45 |

The proposed mechanism of action involves:

- Interaction with Enzymes : The morpholine sulfonamide may interact with key enzymes involved in metabolic pathways, inhibiting their activity.

- Modulation of Signaling Pathways : The phenylpropene moiety can influence signaling pathways related to inflammation and cell proliferation.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide structure | Antibacterial |

| Curcumin | Phenolic structure with double bonds | Anti-inflammatory & anticancer |

| (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-4-ylsulfonyl)benzoate | Similar structure but with piperidine | Moderate anticancer activity |

Q & A

Q. What are the recommended synthetic routes for preparing (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis involves esterification between 4-(morpholin-4-ylsulfonyl)benzoic acid and (2E)-3-phenylprop-2-en-1-ol. A common approach is refluxing the acid chloride derivative of the benzoic acid with the alcohol in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Key optimizations include:

- Temperature control : Avoid side reactions (e.g., isomerization of the α,β-unsaturated ester) by maintaining temperatures below 40°C.

- Stoichiometry : Use a 1.2:1 molar ratio of acid chloride to alcohol to ensure complete conversion.

Reference Example: Similar ester syntheses achieved yields of 65–75% under these conditions .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of the (2E)-configured propenyl group?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : The coupling constant between the α and β protons in the -NMR spectrum should be ~16 Hz for the (E)-isomer, distinguishing it from the (Z)-form ( ~12 Hz) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and molecular packing .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.

Q. What safety precautions are critical when handling this compound, particularly regarding its morpholine sulfonyl group?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritancy from sulfonyl groups .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate this compound’s potential as a kinase inhibitor, and what controls are essential?

- Methodological Answer :

- Assay Design : Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant human kinases (e.g., PI3K, mTOR). Include:

- Positive controls : Known inhibitors (e.g., LY294002 for PI3K).

- Negative controls : DMSO vehicle and kinase-only blanks.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values.

- Selectivity Screening : Profile against a panel of 50+ kinases to assess specificity .

Q. How should researchers address contradictory solubility data in different solvent systems during formulation studies?

- Methodological Answer :

- Solubility Screening : Use a tiered approach:

| Solvent System | Test Conditions |

|---|---|

| Aqueous buffers (pH 1.2–7.4) | Shake-flask method, 24 h equilibration |

| Co-solvents (PEG 400, DMSO) | Incremental 10% v/v additions |

| Lipid-based carriers | Microemulsions with Labrafil/Cremophor EL |

- Data Resolution : Apply Hansen Solubility Parameters (HSPs) to model interactions. Conflicting data often arise from polymorphic forms; confirm crystallinity via DSC (Differential Scanning Calorimetry) .

Q. What strategies are recommended for resolving discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes (human/rodent) to identify rapid clearance or metabolite toxicity.

- Pharmacokinetic (PK) Profiling : Measure plasma half-life, C, and AUC in rodent models. Poor bioavailability may explain in vitro-in vivo disconnect.

- Toxicogenomics : Perform RNA-seq on treated cell lines to identify off-target pathways (e.g., oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.